N-{[4-(2-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide
Description
Properties
IUPAC Name |
N-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4OS/c17-12-8-4-5-9-13(12)21-14(19-20-16(21)23)10-18-15(22)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEMCMSRHVXXBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NNC(=S)N2C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(2-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chlorobenzoyl chloride with 4-amino-5-mercapto-1,2,4-triazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(2-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to N-{[4-(2-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial and fungal strains. For example, compounds with triazole moieties have demonstrated activity comparable to established antibiotics such as isoniazid and ciprofloxacin .
Anticancer Activity
Studies have highlighted the anticancer potential of triazole derivatives. A series of novel compounds incorporating triazole rings were synthesized and showed cytotoxic effects against several cancer cell lines (e.g., HCT-116, HeLa). The mechanism of action often involves inducing apoptosis in cancer cells through various pathways .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit key enzymes relevant in metabolic disorders and neurodegenerative diseases. For instance, some derivatives have shown inhibitory effects on acetylcholinesterase and α-glucosidase enzymes, suggesting potential therapeutic applications in Alzheimer's disease and Type 2 diabetes mellitus .
Case Study 1: Antimicrobial Activity Evaluation
In a study evaluating the antimicrobial properties of similar triazole compounds, researchers synthesized a series of derivatives and tested their efficacy against mycobacterial and fungal strains using RP-HPLC methods. The results indicated that certain compounds displayed superior activity compared to standard antibiotics .
Case Study 2: Anticancer Mechanisms
A comprehensive investigation into the anticancer mechanisms of triazole derivatives involved assessing their effects on cellular apoptosis pathways. The study revealed that specific compounds could significantly increase apoptotic cell populations in treated cancer cell lines while also affecting mitochondrial membrane potential .
Mechanism of Action
The mechanism of action of N-{[4-(2-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The triazole ring and the chlorophenyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Structural and Electronic Differences
- Triazole Substitutions: The target compound features a 2-chlorophenyl group, providing electron-withdrawing effects and steric bulk. In contrast, Analog 1 has an amino group (NH₂), enabling additional hydrogen bonding . Analog 4 includes a 3,4,5-trimethoxyphenyl group, enhancing π-π stacking and solubility via methoxy groups .
Benzamide Modifications :
Functional Groups :
Pharmacokinetic and Physicochemical Properties
Lipophilicity :
Solubility :
Metabolic Stability :
- Fluorinated groups in Analog 3 reduce CYP450-mediated metabolism, extending half-life in preclinical models .
Biological Activity
N-{[4-(2-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide (CAS Number: 392247-43-7) is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological activities, particularly its antimicrobial and anticancer properties.
Synthesis and Structural Characteristics
The compound is synthesized through a reaction involving 3-(2-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one and 4-amino-3-phenyl-4H-1,2,4-triazole-5-thiol in ethanol. The synthesis yields a colorless solid with a notable purity of 75% . The crystal structure reveals the presence of weak intermolecular N—H⋯S hydrogen bonds that contribute to the stability of the molecular arrangement .
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole ring exhibit significant antimicrobial properties. This compound has been studied for its effectiveness against various pathogens:
- Mechanism of Action : The primary target for triazole derivatives is often the cytochrome P450 enzyme system involved in sterol biosynthesis. Inhibition of this pathway can lead to cell membrane dysfunction in fungi .
| Pathogen | Activity Level |
|---|---|
| Candida albicans | Moderate |
| Escherichia coli | Moderate |
| Klebsiella pneumoniae | Moderate |
| Staphylococcus aureus | Good |
The compound demonstrated good activity against Staphylococcus aureus, indicating potential for use in treating bacterial infections .
Anticancer Activity
Mercapto-substituted triazoles have shown promise in cancer treatment due to their ability to induce apoptosis in cancer cells. Studies have highlighted the compound's effectiveness against various cancer cell lines:
| Cancer Cell Line | IC50 Value (μM) |
|---|---|
| HCT-116 (Colon) | 6.2 |
| T47D (Breast) | 27.3 |
These results suggest that this compound may act as a potent chemotherapeutic agent .
Case Studies
Several studies have focused on the biological activity of similar triazole derivatives:
- Study on Antimicrobial Properties :
- Anticancer Research :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
